![molecular formula C21H22N2OS B2689044 2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile CAS No. 568555-60-2](/img/structure/B2689044.png)

2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

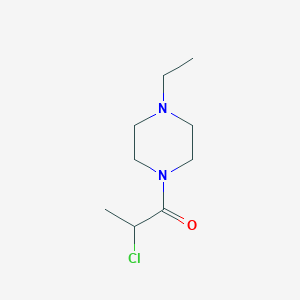

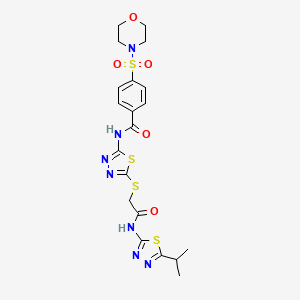

“2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile” is a chemical compound with the molecular formula C21H22N2OS . It has a molecular weight of 350.48 .

Molecular Structure Analysis

The molecular structure of this compound includes an amino group (NH2), an ethoxyphenyl group (C8H9O), a dimethyl group (C2H6), and a benzothiophene group (C8H6S). The carbonitrile group (CN) is attached to the benzothiophene ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 350.48 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications

Crystallography and Structural Analysis

The determination of crystal structures of polysubstituted benzenes, including compounds with similar structures to the one , aids in understanding molecular conformations and interactions. For instance, Zhang et al. (2013) elucidated the crystal structure of a compound with a complex arrangement of phenyl, methyl, cyano, amino, and nitro groups, highlighting the significance of molecular geometry in crystal packing and hydrogen bonding patterns (Zhang, 2013).

Photophysical and Optical Properties

Research into the structural and optical properties of thin films made from derivatives similar to the compound of interest reveals insights into their potential applications in material science. Zeyada et al. (2016) studied the photophysical properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating how molecular structure influences light absorption and emission, which is crucial for the development of optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of novel Schiff bases using related compounds highlight the potential of these molecules in developing new antimicrobial agents. Puthran et al. (2019) synthesized Schiff bases from thiophene-3-carbonitrile derivatives, showing significant antimicrobial efficacy, suggesting the utility of such compounds in combating microbial resistance (Puthran et al., 2019).

Synthesis Methodologies

The development of novel synthetic routes for compounds with the core structure of interest underlines the versatility and potential for diversification in chemical synthesis. Petrov, Popova, and Androsov (2015) discussed methods for synthesizing 2-amino-1-benzothiophenes, demonstrating the adaptability of these methodologies to produce a wide range of structurally related compounds, which is vital for expanding the chemical space for various applications (Petrov, Popova, & Androsov, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-5-[(E)-2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS/c1-4-24-16-9-7-14(8-10-16)5-6-15-11-17-18(13-22)20(23)25-19(17)21(2,3)12-15/h5-11H,4,12,23H2,1-3H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOULKZBIBGUWGG-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC2=CC3=C(C(C2)(C)C)SC(=C3C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C2=CC3=C(C(C2)(C)C)SC(=C3C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2688962.png)

![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2688965.png)

![8-{[3-(3-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2688972.png)

![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2688974.png)

![N-(3,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2688983.png)